molecular formula C14H8FN3O3S B2556659 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 906785-30-6

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2556659
CAS No.: 906785-30-6
M. Wt: 317.29
InChI Key: CKWNVDNHXASZGF-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic benzothiazole derivative supplied for research use only. This compound is part of a significant class of heterocyclic molecules known for their diverse and potent pharmacological activities. Benzothiazole derivatives have attracted considerable research interest due to their distinctive structure and broad spectrum of biological effects . They have demonstrated notable potential in anticancer , antimicrobial , and antifungal applications . Specifically, structural analogs of this compound, featuring a fluoro-benzothiazole core coupled with a nitrobenzamide group, have been synthesized and shown potent activity against fungal pathogens such as Candida albicans and Aspergillus niger . This suggests its primary research application lies in exploring new anti-infective agents. The benzothiazole scaffold is a privileged structure in medicinal chemistry and is present in several FDA-approved drugs, underscoring its therapeutic relevance . The incorporation of a fluorine atom at the 4-position of the benzothiazole ring and a nitro group on the benzamide moiety are common structural modifications designed to enhance biological activity and optimize physicochemical properties . Research on closely related compounds indicates that such derivatives can be synthesized from fluorochloro aniline precursors and subsequently coupled with nitrobenzoyl chloride . Research Applications: • Investigation of novel antifungal and antimicrobial agents . • Exploration of structure-activity relationships (SAR) within the benzothiazole class . • As a key intermediate for the synthesis of more complex bioactive molecules . Handling & Safety: This product is strictly for research and development use in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-10-2-1-3-11-12(10)16-14(22-11)17-13(19)8-4-6-9(7-5-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWNVDNHXASZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of 4-fluoro-1,3-benzothiazole: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine in the presence of a base to form the benzothiazole ring.

    Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated benzothiazole with an appropriate amine to form the benzamide moiety.

Industrial Production Methods

Industrial production of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-amino-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

    Substitution: Various substituted benzothiazole derivatives.

    Hydrolysis: 4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzoic acid and corresponding amine.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is primarily studied for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic bacteria and fungi. Preliminary studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative to conventional antibiotics.
  • Anticancer Activity : The compound has demonstrated promising anticancer effects in vitro, particularly against human cancer cell lines like A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Mechanistic studies suggest that it may induce apoptosis and cell cycle arrest through the inhibition of key signaling pathways such as AKT and ERK .

Chemical Synthesis

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in the development of novel compounds with enhanced biological activities.

Industrial Applications

In addition to its pharmaceutical potential, this compound is also explored for industrial applications. It can be utilized in the development of new materials and chemical processes due to its unique chemical properties .

Case Studies

Several studies have investigated the applications of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole possess considerable antibacterial activity. The incorporation of the fluoro group enhances this property, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Research : In vitro studies revealed that N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide can inhibit cancer cell proliferation through apoptosis induction. This was shown in experiments involving various cancer cell lines where the compound's efficacy was evaluated against standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide
  • Substituents : Chlorine at position 6, morpholinylpropyl group.
  • Molecular Formula : C₂₁H₂₁ClN₄O₄S.
  • Molecular Weight : 460.93 g/mol .
  • Key Features: The morpholinylpropyl group introduces a tertiary amine, enhancing solubility in polar solvents.
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • Substituents : Methyl at position 4.
  • Molecular Formula : C₁₅H₁₁N₃O₃S.
  • Molecular Weight : 313.33 g/mol.
  • Physicochemical Properties :
    • logP/logD : 4.20/4.20 (indicative of high lipophilicity).
    • Polar Surface Area (PSA) : 66.47 Ų .
  • Key Features :
    • Methyl substitution improves metabolic stability compared to halogens.
    • Higher logP suggests enhanced membrane permeability relative to the fluoro analog.

Functional Group Modifications in Related Amides

N-(2,2-Diphenylethyl)-4-nitrobenzamide
  • Structure : Lacks benzothiazole; features a diphenylethylamine-linked nitrobenzamide.
  • Synthesis : Eco-friendly ball-milling method without solvents .
  • Key Features :
    • The absence of the benzothiazole ring reduces planarity, impacting π-π stacking interactions.
    • Diphenylethyl group may confer unique crystallographic packing behavior.
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide
  • Structure : Bis-amide with bromo and nitro substituents.
  • Molecular Weight : ~413 g/mol (estimated).
  • Key Features :
    • Bromine increases molecular weight and polarizability compared to fluorine .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) logP/logD PSA (Ų)
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide 4-F, 2-nitrobenzamide C₁₄H₈FN₃O₃S 317.29 ~3.8* ~90†
N-(6-chloro-...morpholin-4-ylpropyl)-4-nitrobenzamide 6-Cl, morpholinylpropyl C₂₁H₂₁ClN₄O₄S 460.93 N/A N/A
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 6-Me C₁₅H₁₁N₃O₃S 313.33 4.20/4.20 66.47
N-(2,2-diphenylethyl)-4-nitrobenzamide Diphenylethyl C₂₁H₁₈N₂O₃ 346.38 N/A N/A

*Estimated based on methyl analog; †Calculated using computational tools.

Implications for Drug Development

  • Fluorine vs. Chlorine/Methyl : Fluorine’s electronegativity may improve target binding via halogen bonds, while methyl enhances lipophilicity.
  • Nitro Group : Acts as a hydrogen bond acceptor, critical for interactions with enzymatic active sites.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C14H8FN3O3SC_{14}H_8FN_3O_3S and a molecular weight of approximately 317.30 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer domains. The presence of the nitro group and the fluorine atom enhances its pharmacological profile, potentially impacting its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide exhibits significant antimicrobial activity. Compounds with a similar benzothiazole core have been shown to possess antibacterial and antifungal properties. Preliminary studies suggest that this compound can inhibit the growth of various pathogenic bacteria and fungi.

Anticancer Activity

The anticancer potential of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been explored through various in vitro studies. For instance, it has demonstrated inhibitory effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly through the inhibition of key signaling pathways like AKT and ERK .

The mechanism by which N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Bioreduction : The nitro group may undergo bioreduction within cells to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Research Findings

Recent studies have highlighted the biological efficacy of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide. Below is a summary table showcasing key findings from various research efforts:

Study Cell Line Biological Activity Mechanism
A431Inhibition of proliferationInduction of apoptosis via AKT/ERK pathway modulation
A549Antitumor effectsCell cycle arrest and reduced inflammatory cytokines
Various bacteriaAntimicrobial activityInhibition of bacterial growth

Case Studies

  • Antitumor Activity : A study assessed the effects of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide on A431 cells using MTT assays. Results indicated a significant reduction in cell viability at concentrations ranging from 1 to 4 μM, with flow cytometry confirming increased apoptosis rates.
  • Inflammatory Response : Another investigation focused on inflammatory markers in RAW264.7 macrophages treated with the compound. Results showed decreased levels of IL-6 and TNF-α, suggesting potential anti-inflammatory properties alongside its anticancer effects .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide, and how can purity be ensured?

The compound can be synthesized via a nucleophilic acyl substitution reaction. A typical method involves reacting 4-fluoro-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in a polar aprotic solvent like pyridine or dichloromethane, with trimethylamine (TEA) as a base to neutralize HCl . Reaction progress is monitored by TLC, and purification is achieved via column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization from methanol . Purity is confirmed by HPLC (>95%) and spectral consistency (¹H/¹³C NMR, HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.9 ppm for NH in DMSO-d₆) and aromatic substituents (e.g., nitro group deshields adjacent protons to δ ~8.3–8.4 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error .
  • UV-Vis : Identify π→π* transitions (e.g., λmax ~290 nm for nitrobenzamide) to assess electronic properties .
  • FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1340 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?

Initial screens should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standards like ciprofloxacin .
  • Enzyme inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using spectrophotometric NADH oxidation assays .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and inform molecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Intermolecular hydrogen bonding : Amide N–H···N(thiazole) interactions form centrosymmetric dimers, stabilizing the crystal lattice .
  • Torsional angles : The dihedral angle between benzothiazole and nitrobenzene rings impacts π-π stacking and solubility .
  • Electrostatic potentials : Nitro and fluoro groups create polarized regions, guiding docking studies with enzymes like PFOR . Use SHELXL for refinement, applying riding models for H atoms and anisotropic displacement parameters for heavy atoms .

Q. What computational methods predict metabolic stability and degradation pathways?

  • DFT calculations : Assess bond dissociation energies (BDEs) for the amide and C–F bonds to predict hydrolytic/oxidative susceptibility .
  • MD simulations : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots .
  • ESI-MS/MS fragmentation : Empirical validation of degradation pathways (e.g., amide bond cleavage yielding m/z 150 and 167 ions) .

Q. How do structural modifications influence bioactivity? A structure-activity relationship (SAR) approach.

Key modifications include:

  • Nitro group replacement : Substitute with cyano or sulfonamide to reduce mutagenic risk while retaining electron-withdrawing effects .
  • Fluoro position : Compare 4-fluoro vs. 5-fluoro isomers on benzothiazole to optimize steric compatibility with enzyme active sites .
  • Amide linker variation : Replace –CONH– with –SO₂NH– to enhance metabolic stability .

Q. What strategies mitigate crystallographic disorder in derivatives of this compound?

  • Low-temperature data collection (100 K) minimizes thermal motion artifacts .
  • Twinned refinement : Apply SHELXL’s TWIN/BASF commands for cases of pseudo-merohedral twinning .
  • Solvent masking : Use PLATON/SQUEEZE to model disordered solvent molecules in porous crystals .

Methodological Notes

  • Contradictions in evidence : While highlights PFOR inhibition for benzothiazole amides, suggests trifluoromethyl groups may target bacterial phosphopantetheinyl transferases (PPTases). Researchers must validate target specificity via knockout assays .

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